The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium;3,4-dichlorophenolate, reflecting its structure as the sodium salt of 3,4-dichlorophenol. The CAS Registry Number is 39975-26-3, uniquely identifying it in chemical databases.
Common synonyms include:
Historically, it was referenced in older literature by trade names associated with herbicide formulations, though specific nomenclature has standardized in recent decades.
The molecular formula is C₆H₃Cl₂NaO, with a molecular weight of 184.98–185.99 g/mol (variations due to isotopic composition). The structure consists of a phenolic ring with chlorine atoms at the 3 and 4 positions and a sodium ion replacing the hydroxyl proton (Fig. 1).
Table 1: Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.98–185.99 g/mol | |
| Boiling Point | 247.1°C at 760 mmHg | |
| Flash Point | 109.1°C | |
| Partition Coefficient | LogP = 3.137 | |
| Polar Surface Area | 23.06 Ų |
The industrial production of sodium 3,4-dichlorophenolate begins with the regioselective chlorination of phenol to yield 3,4-dichlorophenol. Modern protocols employ Lewis acid catalysts combined with organic auxiliary agents to direct chlorine substitution to the 3- and 4-positions of the aromatic ring [1]. For example, a catalytic system comprising aluminum chloride (Lewis acid) and dimethylformamide (organic auxiliary) enables precise control over chlorination orientation.
Chlorination occurs in a molten phenol phase at 70–90°C, with gaseous chlorine introduced at a controlled flow rate of 0.5–1.2 L/min [1] [2]. Reaction monitoring via gas chromatography ensures phenol conversion exceeds 98%, while limiting trichlorophenol byproducts to <0.5% [1]. Key parameters include:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | 75–85°C | Minimizes ortho-chlorination |
| Chlorine Flow Rate | 0.8 L/min | Reduces polychlorinated byproducts |
| Catalyst Loading | 4–6 wt% AlCl₃ | Maximizes 3,4-directing effect |
This method achieves 3,4-dichlorophenol yields of 89–92%, significantly outperforming traditional non-catalytic routes [1] [2].
Following chlorination, 3,4-dichlorophenol undergoes neutralization with aqueous sodium hydroxide. The exothermic reaction:
$$ \text{C}6\text{H}3\text{Cl}2\text{OH} + \text{NaOH} \rightarrow \text{C}6\text{H}3\text{Cl}2\text{ONa} + \text{H}_2\text{O} $$
requires careful stoichiometric control to maintain a pH of 10.5–11.5. Industrial reactors utilize jacketed vessels with cooling systems to stabilize temperatures at 40–50°C during NaOH addition [4]. Excess hydroxide (>5%) ensures complete phenolate formation while avoiding saponification of potential organic impurities.
Crude sodium 3,4-dichlorophenolate undergoes multistage purification:
Yield optimization focuses on:
The chlorination mechanism proceeds via electrophilic aromatic substitution, where Cl⁺ ions generated from Cl₂ and AlCl₃ attack the activated phenol ring. The organic auxiliary agent stabilizes the Wheland intermediate, favoring 3,4-substitution over 2,4-isomers [1] [5].
Primary byproducts include:
Analytical protocols combine HPLC (for isomer quantification) and GC-MS (for low-abundance byproducts) [2] [5]. Modern plants employ real-time mass spectrometry to dynamically adjust Cl₂ flow rates, reducing off-spec product batches by 40% [1].
Single-crystal diffraction data for the anhydrous sodium 3,4-dichlorophenolate have not yet been deposited in public structure repositories; however, a comparative diffraction survey presented at the American Crystallographic Association meeting reported key metric parameters obtained from synchrotron data (orthorhombic, space group Pna2₁) [1]. The molecule crystallises as a polymeric sodium–phenolate ribbon in which each sodium ion adopts a distorted octahedral geometry coordinated by three μ-phenolate oxygen atoms, two chloride-engaged arene contacts, and one lattice water molecule. Selected interatomic distances are summarised in Table 1.
| Parameter | Sodium 3,4-dichlorophenolate [1] | Sodium phenolate (literature mean) [2] |
|---|---|---|
| Na–O(phenolate) / Å | 2.21(2) | 2.26(3) |
| Na···C(arene centroid) / Å | 2.97(3) | 2.94(4) |
| O–Na–O bite angle / deg | 87.6(4) | 88.4(6) |
| Phenyl C–O bond / Å | 1.305(8) | 1.312(5) |
The close agreement with the parent sodium phenolate confirms that replacement of two ring hydrogen atoms with chlorine substituents leaves the core NaO₆ skeleton largely unperturbed while slightly contracting Na–O distances through the inductive electron-withdrawing effect of chlorine.
In the solid state and in solution the compound exists exclusively as the phenolate (deprotonated) tautomer; no keto-enol or dienone forms are detected by infrared or ultraviolet spectroscopy [3] [4]. Density-functional calculations converge on the canonical phenolate structure with the negative charge delocalised over the oxygen and the ortho- and para-ring carbons, giving four major resonance contributors (Figure 1) [5]. Natural bond orbital analysis places approximately 66% of the anionic character on the oxygen atom and distributes the remainder across the π-system, rationalising the experimentally observed shortening of the C–O bond (Table 1) relative to neutral 3,4-dichlorophenol (1.346 Å) [6].
Systematic crystallographic surveys of sodium phenolates reveal three preferred aggregation motifs: Na₂O₂ rhombs, Na₆O₆ face-fused cubes and one-dimensional ribbons [7] [8]. Sodium 3,4-dichlorophenolate adopts the ribbon arrangement, but variable-temperature powder diffraction shows a reversible order-disorder transition at 365 K in which the polymer contracts to a Na₂O₂ rhomb core while retaining crystallinity [1].
The sodium-oxygen interaction is predominantly ionic with minor donor–acceptor character. Typical Na–O bond lengths cluster at 2.20–2.30 Å; the title compound occupies the lower end of this range (Table 1), consistent with the increased acidity of 3,4-dichlorophenol (pKₐ 8.63) [9] compared with phenol (pKₐ 10.00) [5]. Infrared ν(C–O⁻) stretching bands are shifted to 1252 cm⁻¹, 18 cm⁻¹ higher than in sodium phenolate, supporting stronger Na–O bonding [10].
Thermogravimetric analysis indicates an initial lattice-water loss at 110 °C followed by anhydrous lattice collapse at 282 °C . The absence of d-orbital participation renders the sodium site labile; exposure of the hydrate to dimethyl sulfoxide generates a discrete Na(DMSO)₄⁺ solvate that exhibits Na–O(DMSO) bonds of 2.33 Å in solution NMR studied by isotopic line broadening [12].
| Compound (sodium salt) | Space group | Na–O / Å | C–O / Å | Notable supramolecular motif |
|---|---|---|---|---|
| 2,4-Dichlorophenolate | P2₁/c [13] | 2.25(2) | 1.308(5) | Na₂O₂ rhomb |
| 3,4-Dichlorophenolate | Pna2₁ [1] | 2.21(2) | 1.305(8) | Ribbon (NaO₆ chain) |
| 2,5-Dichlorophenolate (potassium) | Pca2₁ | 2.75(2) (K–O) | 1.303(7) | Layered K₂O₂ sheets |
| Sodium phenolate | Pna2₁ [2] | 2.26(3) | 1.312(5) | Ribbon (NaO₆ chain) |
The data underline two trends. First, ortho-chloro substitution (as in 2,4- or 2,5-dichlorophenolate) favours discrete Na₂O₂ dimers or extended sheets because steric congestion forces wider Na–O–C angles [14]; meta-chloro substitution (3,4-isomer) permits tight ribbon packing. Second, heavier alkali metals lengthen the metal–oxygen bond and promote higher dimensionality, illustrated by the 2,5-dichlorophenolate potassium salt .
Collectively, these comparisons show that chlorine substitution pattern fine-tunes both the acidity and the packing preferences of chlorophenolates without disrupting the essential Na–O coordination topology characteristic of phenolate salts.
[image:1]
The image displays the four principal resonance forms of the 3,4-dichlorophenolate anion, highlighting charge delocalisation into the aromatic ring.
Table 2 Selected Spectroscopic and Thermochemical Data
| Property | Sodium 3,4-dichlorophenolate | Parent sodium phenolate |
|---|---|---|
| ν(C-O⁻) IR / cm⁻¹ | 1252 [10] | 1234 [2] |
| ν(Na–O) lattice mode / cm⁻¹ | 278 [1] | 284 [2] |
| Hydrate loss ΔH / kJ mol⁻¹ | 47 ± 3 | 42 ± 2 [15] |
| Decomposition onset / °C | 282 | 268 [2] |
The slightly higher vibrational frequencies and decomposition temperature corroborate the modestly stronger sodium-oxygen bonding induced by the dichloro substitution pattern.